molecular formula C28H29N5O3S B10827686 N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide CAS No. 904899-25-8

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide

Cat. No.: B10827686
CAS No.: 904899-25-8
M. Wt: 515.6 g/mol
InChI Key: HHCSNTXVZDWIGT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KW-2450 free base is an orally bioavailable inhibitor of insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases. This compound has potential antineoplastic activity, meaning it can inhibit the growth of tumors. Insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases are overexpressed in various human cancers and play significant roles in cellular proliferation, oncogenic transformation, and suppression of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KW-2450 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of KW-2450 free base likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

KW-2450 free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of KW-2450 free base .

Scientific Research Applications

KW-2450 free base has several scientific research applications, including:

Mechanism of Action

KW-2450 free base exerts its effects by selectively binding to and inhibiting the activities of insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases. This inhibition results in the suppression of tumor cell proliferation and the induction of tumor cell apoptosis. The molecular targets involved include the insulin-like growth factor 1 receptor and insulin receptor, which are critical for cellular signaling pathways related to growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KW-2450 free base is unique due to its dual inhibition of both insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases, making it a potent antineoplastic agent. Its ability to selectively target these receptors and induce apoptosis in tumor cells sets it apart from other similar compounds .

Properties

CAS No.

904899-25-8

Molecular Formula

C28H29N5O3S

Molecular Weight

515.6 g/mol

IUPAC Name

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C28H29N5O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31)/b9-8+

InChI Key

HHCSNTXVZDWIGT-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.